molecular formula C23H40O5 B2633561 2-[(2R,4a'S,5S,6a'S,8'R,10b'R)-5-(hydroxymethyl)-3',3',6a',8',10b'-pentamethyldodecahydro-3H-spiro[furan-2,7'-naphtho[2,1-d][1,3]dioxin]-5-yl]ethanol CAS No. 1212472-38-2

2-[(2R,4a'S,5S,6a'S,8'R,10b'R)-5-(hydroxymethyl)-3',3',6a',8',10b'-pentamethyldodecahydro-3H-spiro[furan-2,7'-naphtho[2,1-d][1,3]dioxin]-5-yl]ethanol

Cat. No. B2633561
CAS RN: 1212472-38-2
M. Wt: 396.568
InChI Key: VKCTYACKTCTDRG-QFLRUNLISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2R,4a'S,5S,6a'S,8'R,10b'R)-5-(hydroxymethyl)-3',3',6a',8',10b'-pentamethyldodecahydro-3H-spiro[furan-2,7'-naphtho[2,1-d][1,3]dioxin]-5-yl]ethanol is a useful research compound. Its molecular formula is C23H40O5 and its molecular weight is 396.568. The purity is usually 95%.
BenchChem offers high-quality 2-[(2R,4a'S,5S,6a'S,8'R,10b'R)-5-(hydroxymethyl)-3',3',6a',8',10b'-pentamethyldodecahydro-3H-spiro[furan-2,7'-naphtho[2,1-d][1,3]dioxin]-5-yl]ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(2R,4a'S,5S,6a'S,8'R,10b'R)-5-(hydroxymethyl)-3',3',6a',8',10b'-pentamethyldodecahydro-3H-spiro[furan-2,7'-naphtho[2,1-d][1,3]dioxin]-5-yl]ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Activity Evaluation

A key application of this compound is in the realm of synthesis and activity evaluation. Kumaraswamy et al. (2008) discuss the synthesis of related naphtho[2,1-b]furan compounds and their evaluation for various biological activities, including antimicrobial, antiinflammatory, analgesic, anthelmintic, diuretic, and antipyretic activities. This highlights the potential of such compounds in pharmaceutical research and drug development (Kumaraswamy et al., 2008).

Non-iterative Asymmetric Synthesis

Meilert et al. (2004) explored the non-iterative asymmetric synthesis of C15 polyketide spiroketals, which are structurally related to the compound . The study demonstrates the potential of these compounds in organic synthesis, particularly in the formation of complex, biologically active natural products (Meilert et al., 2004).

Antimicrobial and Antiinflammatory Activities

Ravindra et al. (2006) synthesized and evaluated the antimicrobial and anti-inflammatory activities of 1,3,4‐Oxadiazoles linked to Naphtho[2,1‐b]furan. This suggests the compound's potential application in the development of new antimicrobial and anti-inflammatory agents (Ravindra et al., 2006).

New Synthetic Approaches

Arrault et al. (2001, 2002) demonstrated a new synthetic approach to Naphtho[1,2‐b]furan and 4′‐Oxo‐Substituted Spiro[cyclopropane-1,1′(4′H)-naphthalene] Derivatives. This underscores the compound's significance in developing new synthetic methodologies, particularly in organic and medicinal chemistry (Arrault et al., 2001), (Arrault et al., 2002).

Intramolecular Alkoxylation

Ponomarev and Markushina (1965) explored intramolecular alkoxylation of furfuryl-substituted alcohols, leading to polycyclic spirans, which are related to the compound . This study could be relevant for understanding the chemical behavior and potential applications of such spiro compounds (Ponomarev & Markushina, 1965).

properties

IUPAC Name

2-[(4aS,6aS,7S,8R,10bR)-2'-(hydroxymethyl)-3,3,6a,8,10b-pentamethylspiro[1,4a,5,6,8,9,10,10a-octahydronaphtho[2,1-d][1,3]dioxine-7,5'-oxolane]-2'-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H40O5/c1-16-6-7-17-20(4)15-26-19(2,3)27-18(20)8-9-21(17,5)23(16)11-10-22(14-25,28-23)12-13-24/h16-18,24-25H,6-15H2,1-5H3/t16-,17?,18+,20+,21+,22?,23+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKCTYACKTCTDRG-QFLRUNLISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C13CCC(O3)(CCO)CO)(CCC4C2(COC(O4)(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC2[C@@]([C@]13CCC(O3)(CCO)CO)(CC[C@H]4[C@]2(COC(O4)(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H40O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2R,4a'S,5S,6a'S,8'R,10b'R)-5-(hydroxymethyl)-3',3',6a',8',10b'-pentamethyldodecahydro-3H-spiro[furan-2,7'-naphtho[2,1-d][1,3]dioxin]-5-yl]ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.